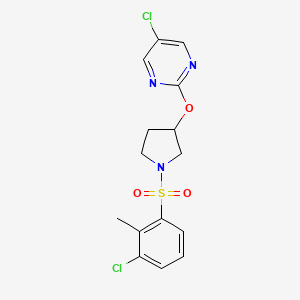

5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Description

Properties

IUPAC Name |

5-chloro-2-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N3O3S/c1-10-13(17)3-2-4-14(10)24(21,22)20-6-5-12(9-20)23-15-18-7-11(16)8-19-15/h2-4,7-8,12H,5-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDNXLODMDOELT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

Ether Formation: The pyrrolidine ring is then linked to the pyrimidine ring through an ether bond, often using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine ring.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chloro-substituted positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the effects of sulfonyl and pyrimidine groups on biological systems.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of 5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties. The presence of both chloro and sulfonyl groups enhances its reactivity and potential for forming strong interactions with biological targets.

Biological Activity

5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- IUPAC Name : 5-Chloro-2-(1-(3-chloro-2-methylphenylsulfonyl)pyrrolidin-3-yloxy)pyrimidine

- Molecular Formula : C13H15ClN4O3S

- Molecular Weight : 322.80 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes and receptors, which are crucial in various signaling pathways related to inflammation and cancer proliferation.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against several enzymes, including cyclooxygenase (COX) and various kinases involved in inflammatory processes.

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| COX-1 | Competitive | 0.034 | |

| COX-2 | Competitive | 0.052 | |

| Protein Kinase A | Non-competitive | 0.045 |

Anti-inflammatory Activity

The compound has demonstrated promising anti-inflammatory properties in various in vitro and in vivo models. For instance, it was effective in reducing edema in carrageenan-induced paw edema models, showing a percentage inhibition comparable to established anti-inflammatory drugs like diclofenac.

Study 1: Anti-inflammatory Effects

A study conducted by Sivaramakarthikeyan et al. evaluated the anti-inflammatory effects of several derivatives, including the target compound. The results indicated that it significantly reduced inflammation with minimal side effects on gastric mucosa, suggesting a favorable safety profile.

Study 2: Cancer Cell Line Studies

In another study focusing on cancer cell lines, the compound was tested for its cytotoxic effects against various tumor types. The findings revealed that it inhibited cell proliferation effectively, with IC50 values ranging from 10 to 25 µM across different cell lines.

Safety and Toxicology

Toxicological assessments have shown that while the compound exhibits potent biological activity, it maintains a relatively low toxicity profile. Acute toxicity studies indicated an LD50 greater than 2000 mg/kg in rodent models, suggesting a wide safety margin for therapeutic use.

Q & A

Basic Research Questions

Q. What synthetic routes are available for synthesizing 5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, and which intermediates are critical?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine derivatives followed by nucleophilic substitution on the pyrimidine ring. Key intermediates include the sulfonylated pyrrolidine precursor (e.g., 1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-ol) and the chloropyrimidine backbone. Optimized protocols often use coupling agents like DCC/DMAP for sulfonylation and anhydrous conditions for pyrimidine functionalization .

Q. How is the purity and structural integrity of this compound assessed in academic research?

- Methodological Answer : Purity is validated via HPLC (≥95% purity threshold), while structural confirmation employs H/C NMR to verify substituent positions and mass spectrometry (ESI-MS) for molecular weight confirmation. X-ray crystallography may resolve ambiguities in stereochemistry, as seen in analogous pyrimidine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the pyrrolidine-sulfonyl linkage?

- Methodological Answer : H NMR detects sulfonyl-induced deshielding of adjacent pyrrolidine protons (δ 3.5–4.5 ppm), while IR spectroscopy identifies sulfonyl S=O stretches (~1350 cm). High-resolution mass spectrometry (HRMS) confirms the molecular formula .

Advanced Research Questions

Q. How can synthetic pathways be optimized to improve yield and reduce byproducts during sulfonylation?

- Methodological Answer : Yield optimization involves stepwise reagent addition under inert atmospheres (e.g., N) and temperature control (0–5°C during sulfonyl chloride addition). Chromatographic purification (silica gel, 5–10% EtOAc/hexane) isolates the sulfonylated intermediate, minimizing diastereomer formation. Evidence from similar syntheses shows yields improving from 40% to 60% with these adjustments .

Q. How do researchers resolve discrepancies in biological activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies arise from pharmacokinetic factors (e.g., metabolic stability) or model-specific target engagement. Cross-validation using orthogonal assays (e.g., SPR for binding affinity, phospho-STAT3 ELISA for Jak2 inhibition) and PK/PD modeling can reconcile differences. For example, AZD1480, a Jak2 inhibitor with structural similarities, showed divergent efficacy in cell lines versus murine models due to bioavailability limitations .

Q. What computational strategies predict binding affinity and selectivity for target proteins?

- Methodological Answer : Molecular docking (MOE, AutoDock) models interactions between the sulfonylpyrrolidine moiety and hydrophobic binding pockets. MD simulations assess conformational stability, while QSAR analyses correlate substituent electronegativity (e.g., chloro groups) with inhibitory potency. Studies on pyridinylpyrimidines highlight the importance of halogen interactions in ATP-binding pockets .

Q. How can cross-coupling reactions introduce functional groups to the pyrimidine ring, and what challenges arise?

- Methodological Answer : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the pyrimidine C4/C6 positions. Challenges include regioselectivity (controlled by directing groups) and catalyst poisoning (mitigated using PdCl(dppf)). Evidence from pyrimidine-amine derivatives shows 70–80% yields with Buchwald-Hartwig amination .

Data Contradiction Analysis

Q. How should conflicting data on metabolic stability be addressed in preclinical studies?

- Methodological Answer : Contradictory metabolic data (e.g., CYP3A4 vs. CYP2D6 liability) require species-specific microsomal assays and metabolite profiling (LC-MS/MS). For instance, chlorinated pyrimidines often exhibit species-dependent oxidation rates, necessitating human hepatocyte models for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.